Petroselaidic acid
Overview
Description
Petroselaidic acid, also known as 6E-octadecenoic acid, is a trans isomer of petroselinic acid . It is a monounsaturated omega-12 fatty acid . The term “petroselinic” means related to, or derived from, oil of Petroselinum, parsley .
Synthesis Analysis
The trans isomer of petroselinic acid is called petroselaidic acid . In chemical analysis, petroselinic acid can be separated from other fatty acids by gas chromatography of methyl esters . Additionally, a separation of unsaturated isomers is possible by argentation thin-layer chromatography .
Molecular Structure Analysis
Petroselaidic acid has a molecular formula of C18H34O2 . It has an average mass of 282.461 Da and a monoisotopic mass of 282.255890 Da .
Physical And Chemical Properties Analysis
Petroselaidic acid is a white powder . It is insoluble in water but soluble in methanol . It has a molecular weight of 282.468 g·mol−1 .
Scientific Research Applications
Oxidation and Chemical Modification
Petroselaidic acid undergoes oxidation with neutral potassium permanganate, resulting in structurally isomeric hydroxy-ketoacids, which are of interest in chemical synthesis and analysis (Farooq & Osman, 2010). Additionally, studies on the hypohalogenation of isomeric octadecenoic acids demonstrate the preparation of chloro- and bromohydrins from petroselaidic acid, suggesting potential for chemical synthesis applications (Farooq, Osman, & Siddiqui, 2010).
Biotechnological and Industrial Applications
Petroselinic acid is utilized in the fermentation process to produce new sophorolipids, showcasing its potential in biotechnological and industrial applications. Its use has been demonstrated to yield high-purity diacetylated sophorolipid lactone, indicating its effectiveness as a substrate in fermentation processes (Delbeke et al., 2016).
Nutritional and Medicinal Research
Investigations into the fatty acid composition of various plant sources have identified petroselaidic acid as a major constituent, with implications for nutritional and medicinal research. For instance, the presence of petroselaidic acid in Durio zibethinus highlights its potential medicinal values and applications in industries (Adegoke, Jerry, & Ademola, 2019).
Biosynthesis and Genetic Research
Genetic and biosynthetic pathways of petroselinic acid have been explored, particularly in Coriandrum sativum, to understand its biosynthesis and potential for genetic engineering in other hosts. This research offers insights into fatty acid profiles and the molecular foundation for petroselinic acid biosynthesis, with implications for functional foods and the pharmaceutical industry (Yang et al., 2020).
Antimicrobial and Antipathogenic Applications
Petroselinic acid exhibits significant inhibitory effects on biofilm formation and virulence factors in pathogens like Serratia marcescens, suggesting its potential as an antipathogenic agent. This opens avenues for its application in treating infections and in pharmaceutical research (Ramanathan et al., 2018).
properties
IUPAC Name |
(E)-octadec-6-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20)/b13-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVZJPUDSLNTQU-OUKQBFOZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009340 | |
Record name | (6E)-6-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Petroselaidic acid | |
CAS RN |
593-40-8, 4712-34-9 | |
Record name | trans-6-Octadecenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=593-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Petroselinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6E)-6-Octadecenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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